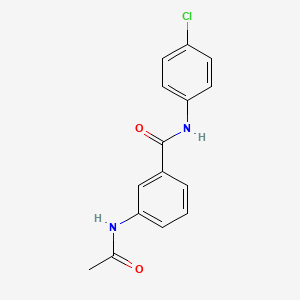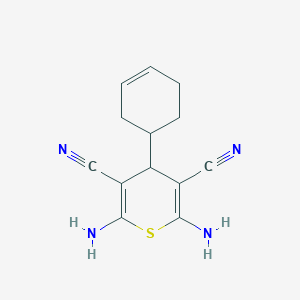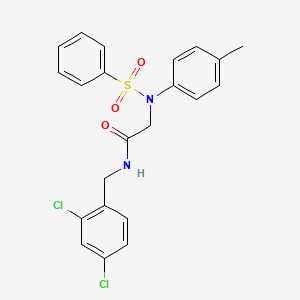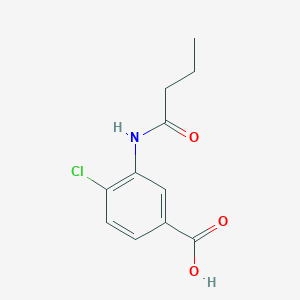![molecular formula C18H24N4O3 B4944463 2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)
2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
作用機序
The exact mechanism of action of 2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed to act as a serotonin receptor antagonist and a dopamine receptor agonist. It also affects the levels of other neurotransmitters such as norepinephrine and glutamate, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation and cognitive function. It has also been found to reduce the levels of norepinephrine, which is involved in the body's stress response. Additionally, it has been found to have antioxidant properties, which may help protect the brain from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine in lab experiments is its potential therapeutic applications. It has shown promising results in various scientific studies and may be a useful tool for studying the mechanisms of various neuropsychiatric disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It may cause adverse effects in high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine. One area of research is the development of more potent and selective compounds that target specific neurotransmitter systems. Another area of research is the investigation of the compound's potential use in the treatment of other neuropsychiatric disorders such as Alzheimer's disease and bipolar disorder. Additionally, further studies are needed to investigate the compound's potential toxicity and side effects in humans.
合成法
The synthesis of 2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine involves the reaction of 3,4,5-trimethoxybenzylamine with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide at an elevated temperature. The resulting product is then purified by column chromatography to obtain pure 2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine.
科学的研究の応用
2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific studies, including its use as an antidepressant, anxiolytic, and antipsychotic agent. It has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
特性
IUPAC Name |
2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-23-15-11-14(12-16(24-2)17(15)25-3)13-21-7-9-22(10-8-21)18-19-5-4-6-20-18/h4-6,11-12H,7-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHKEONWWYMZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B4944391.png)
![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)
![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)

![3-(2-chlorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944417.png)

![N-[4-(benzoylamino)phenyl]-2,3,5-triiodobenzamide](/img/structure/B4944436.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4944467.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)


